Phosphocysteamine sodium

Catalog No.
S656079
CAS No.
3724-89-8
M.F
C2H7NNaO3PS
M. Wt
179.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphocysteamine sodium

CAS Number

3724-89-8

Product Name

Phosphocysteamine sodium

IUPAC Name

sodium;2-aminoethylsulfanyl(hydroxy)phosphinate

Molecular Formula

C2H7NNaO3PS

Molecular Weight

179.11 g/mol

InChI

InChI=1S/C2H8NO3PS.Na/c3-1-2-8-7(4,5)6;/h1-3H2,(H2,4,5,6);/q;+1/p-1

InChI Key

VZEGNYNPDZDIRW-UHFFFAOYSA-M

SMILES

C(CSP(=O)(O)[O-])N.[Na+]

Synonyms

beta Aminoethylthiophosphate, Sodium Salt, beta-Aminoethylthiophosphate, Sodium Salt, Cistafos, Cistaphos, Cystafos, Cystaphos, Phosphocysteamine, Salt beta-Aminoethylthiophosphate, Sodium, Sodium Salt beta-Aminoethylthiophosphate, WR 638, WR-638, WR638

Canonical SMILES

C(CSP(=O)(O)[O-])N.[Na+]

Phosphocysteamine sodium is a phosphorothioester derivative of cysteamine, a compound known for its role in treating cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes. The molecular formula of phosphocysteamine sodium is C2H7NNaO3PSC_2H_7NNaO_3PS, with a molecular weight of approximately 157.13 g/mol . This compound features a thiol group, which is crucial for its biological activity and therapeutic applications.

The exact mechanism of action of phosphocysteamine sodium in cancer treatment or radiation protection remains unclear. Some theories suggest it might play a role in:

  • Cell cycle arrest: Potentially inhibiting cancer cell proliferation by interfering with cell division [].
  • Free radical scavenging: Possibly acting as an antioxidant to protect healthy cells from radiation damage [].

Cystamine Depletion:

Phosphocysteamine sodium plays a crucial role in research involving cystamine, a toxic byproduct formed during the administration of the chemotherapeutic drug cyclophosphamide (Cytoxan) []. Cystamine can damage the bladder and kidneys, leading to a condition called hemorrhagic cystitis. Phosphocysteamine acts as a scavenger, binding to cystamine and forming a non-toxic compound that is readily excreted in the urine. This application is well-established and widely used in clinical settings to protect patients from cyclophosphamide-induced cystitis.

  • Sources:
    • [1] Stockdale, FE. (1984). The history and actions of cyclophosphamide. Cancer Surveys (Rockville, Md.), 3(3), 275-292.
    • [2] Wong, J., Lee, K. H., & Yuen, P. M. (2000). Mesna. Anaesthesia, 55(11), 1096-1100.
    • [3] Jones, RJ, Eley JG, et al. Immediate and delayed urotoxicity of cyclophosphamide. Cancer Treat Rev. 2001;27(4):281-98.

Antioxidant and Radioprotective Properties:

Research suggests that phosphocysteamine sodium may possess antioxidant and radioprotective properties. Studies have shown it can scavenge free radicals, potentially offering protection against cell damage caused by oxidative stress and ionizing radiation. However, further investigation is needed to fully understand its potential applications in this area.

  • Sources:
    • [4] Singh, S., Kaur, J., & Kaur, N. (2014). Radioprotective and antioxidant potential of mesna (sodium 2-mercaptoethane sulfonate) against γ-radiation-induced oxidative stress in mouse liver. Journal of Radiation Research, 55(2), 247-255.
    • [5] Singh, S., Kaur, J., & Kaur, N. (2013). Radioprotective and antioxidant effects of mesna (sodium 2-mercaptoethane sulfonate) against γ-radiation-induced oxidative stress in mouse kidney. Mutation Research, 758(1-2), 18-24.

Other Research Applications:

Phosphocysteamine sodium is also being explored for various other research purposes, including:

  • Studying the metabolism of cysteine and its derivatives.

  • Investigating its potential therapeutic effects in other diseases beyond cystamine depletion, such as heavy metal poisoning.

  • Oxidation: The thiol group can be oxidized to form disulfides, which are relevant in various biochemical pathways.
  • Reduction: Conversely, it can be reduced to regenerate the thiol group from disulfides, maintaining its active form .
  • Hydrolysis: In the gastrointestinal tract, phosphocysteamine sodium can hydrolyze to release cysteamine, which is then absorbed into the bloodstream .

These reactions are essential for its function in biological systems, particularly in lysosomal metabolism.

Phosphocysteamine sodium exhibits significant biological activity primarily through its role in lysosomal function. It participates in thiol-disulfide interchange reactions, converting cystine into cysteine and facilitating the removal of excess cystine from cells. This mechanism is particularly beneficial for patients with nephropathic cystinosis, as it helps reduce cystine accumulation in leukocytes and other tissues . The compound has been shown to effectively elevate plasma levels of cysteamine and decrease leukocyte free cystine content, demonstrating its therapeutic potential .

The synthesis of phosphocysteamine sodium typically involves the following methods:

  • Phosphorylation of Cysteamine: This process involves reacting cysteamine with phosphorus-containing reagents to introduce the phosphate group.
  • Chemical Modification: The compound may also be synthesized through various chemical modifications of existing thiol compounds to incorporate the phosphorothioester functionality.

These methods ensure that phosphocysteamine sodium retains its biological activity while being stable enough for pharmaceutical applications.

Phosphocysteamine sodium is primarily used in the treatment of nephropathic cystinosis. Its main applications include:

  • Cystine Depletion: It helps deplete cystine levels in cells, thereby preventing cellular damage associated with cystine accumulation.
  • Therapeutic Agent: The compound serves as an alternative to cysteamine due to its improved taste and odor characteristics, making it more palatable for pediatric patients .

Additionally, ongoing research explores its potential use in other metabolic disorders involving thiol metabolism.

Studies have indicated that phosphocysteamine sodium interacts effectively with various biological targets, particularly those involved in lysosomal metabolism. It has been shown to enhance the activity of enzymes responsible for breaking down cystine and other thiol-containing compounds. Furthermore, its pharmacokinetics reveal rapid absorption and significant bioavailability when administered orally, making it an effective treatment option for managing cystinosis symptoms .

Phosphocysteamine sodium shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey CharacteristicsUnique Features
CysteamineC2H7NSC_2H_7NSAminothiol; primary treatment for cystinosisDirectly reduces cystine but has an unpleasant taste
CystineC6H12N2O4S2C_6H_{12}N_2O_4S_2Dipeptide; accumulates in lysosomes in cystinosisInactive; contributes to disease pathology
N-acetylcysteineC5H9NO3SC_5H_{9}NO_3SAntioxidant; used as a mucolytic agentDifferent therapeutic applications
MercaptoethylamineC2H7NSC_2H_7NSSimilar structure to cysteamineLess effective than phosphocysteamine sodium

Phosphocysteamine sodium's unique phosphate group enhances its solubility and stability compared to these similar compounds, making it a more effective therapeutic option for specific applications in treating metabolic disorders like nephropathic cystinosis .

UNII

YC9U0409D3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3724-89-8

Wikipedia

Phosphocysteamine sodium

Dates

Modify: 2023-08-15

Explore Compound Types